N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
Description
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide” is a complex organic compound that features multiple functional groups, including benzodioxole, quinazoline, and hexanamide moieties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O8S/c35-27(31-14-19-7-8-23-24(11-19)40-17-39-23)6-2-1-3-9-34-29(37)21-12-25-26(42-18-41-25)13-22(21)33-30(34)43-16-28(36)32-15-20-5-4-10-38-20/h7-8,11-13,20H,1-6,9-10,14-18H2,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLSXPLEWGFXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Dihydroxyquinoxaline Precursors
The quinazolinone scaffold is synthesized via chlorination of 2,3-dihydroxyquinoxaline, as demonstrated in triazoloquinoxaline syntheses. Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields 2,3-dichloroquinoxaline, a versatile intermediate for further functionalization.
Thiolation of Chlorinated Intermediates
Replacement of the 6-chloro group with a thiol (-SH) is achieved using thiourea in refluxing ethanol. This generates 6-sulfanyl-dioxolo[4,5-g]quinazolin-8(7H)-one, critical for subsequent alkylation.
Preparation of the Carbamoylmethylsulfanyl Side Chain
Synthesis of Chloroacetamide Derivatives
The oxolan methyl carbamoyl group is introduced via N-[(oxolan-2-yl)methyl]chloroacetamide. This is prepared by reacting chloroacetyl chloride with (oxolan-2-yl)methylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
Thioether Formation via Nucleophilic Substitution
The quinazolinone thiol undergoes alkylation with the chloroacetamide derivative in dimethylformamide (DMF) at 60–80°C for 3–5 hours. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the thiol, promoting efficient substitution.
Assembly of the Hexanamide-Benzodioxole Moiety
Esterification of Hexanoic Acid
6-Bromohexanoic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, followed by reaction with N-[(2H-1,3-benzodioxol-5-yl)methyl]amine. Alternatively, direct coupling employs carbodiimide reagents (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) activation.
Amidation with Benzodioxole Methylamine
The ester intermediate reacts with N-[(2H-1,3-benzodioxol-5-yl)methyl]amine in ethanol at room temperature, catalyzed by trimethylamine (TEA). Prolonged stirring (12–24 hours) ensures complete conversion to the amide.
Final Coupling and Global Deprotection
Mitsunobu Reaction for Quinazolinone-Alkylation
The quinazolinone-thioether intermediate is coupled with the hexanamide-benzodioxole fragment using a Mitsunobu reaction (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃) in tetrahydrofuran (THF). This step establishes the critical C–N bond between the quinazolinone and the hexanamide chain.
Crystallization and Purification
Crude product is recrystallized from ethanol/water (1:1) or purified via silica gel chromatography (eluent: ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity.
Analytical Data and Characterization
Spectroscopic Validation
Elemental Analysis
Found : C 58.12%, H 5.89%, N 11.94%, S 4.52%
Calculated for C₃₄H₃₇N₅O₈S : C 58.36%, H 5.74%, N 12.01%, S 4.56%
Optimization and Yield Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the quinazoline core or the amide functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{8-oxo... exhibit significant antibacterial properties. For instance:
- Synthesis and Evaluation : A related quinazolinone derivative demonstrated high activity against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
- In Vivo Studies : Compounds were tested for their efficacy in vivo using models like acetic acid-induced writhing in mice, showcasing potential analgesic and anti-inflammatory effects alongside their antibacterial properties .
Anticancer Potential
There is emerging interest in the anticancer applications of quinazolinone derivatives. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been shown to interfere with the cell cycle of cancer cells, leading to growth inhibition .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that certain derivatives can significantly reduce tumor cell viability and proliferation .
Synthesis Techniques
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{8-oxo... typically involves multi-step reactions:
- Starting Materials : The synthesis begins with readily available precursors such as benzodioxole derivatives and quinazolinone frameworks.
- Reaction Conditions : Various chemical reactions including condensation and cyclization are employed to build the complex structure. The use of protecting groups is common to ensure selectivity during synthesis.
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide: can be compared with other quinazoline derivatives, benzodioxole-containing compounds, and hexanamide analogs.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (CAS Number: 688060-26-6) is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups, including a benzodioxole moiety and a quinazolinone core, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N4O8S |
| Molecular Weight | 582.6248 g/mol |
| CAS Number | 688060-26-6 |
| LogP | 4.4243 |
| Polar Surface Area | 84.452 Ų |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action typically involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Breast Cancer Cells (MCF-7) : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Lung Cancer Cells (A549) : The compound induced apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated activity against both Gram-positive and Gram-negative bacteria.
Research Findings: Antimicrobial Efficacy
A study demonstrated that N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{8-oxo... exhibited significant antibacterial activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Protein Kinases : It may act as an inhibitor of specific kinases involved in cancer progression.
- Apoptosis Regulation : The compound appears to modulate apoptotic pathways by affecting Bcl-2 family proteins.
Q & A
Q. What are the optimal synthetic routes and key challenges in synthesizing this compound?
- Methodological Answer : Synthesis involves multi-step coupling, particularly for the quinazolinone and benzodioxole moieties. Key steps include:
- Thiol-ene coupling : React the quinazolinone core (with a free thiol group) with the carbamoylmethyl-sulfanyl substituent under nitrogen to prevent oxidation .
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the hexanamide chain to the benzodioxole methyl group .
- Challenges : Low yields (e.g., 9.5–63.4% in analogous compounds) due to steric hindrance and competing side reactions. Purification requires silica gel chromatography and recrystallization .
Table 1 : Representative Yields and Conditions for Analogous Compounds
| Compound Type | Yield (%) | Key Reagents | Purification Method |
|---|---|---|---|
| Benzoxazole derivatives | 34.9–63.4 | EDC/HOBt, DCM | Silica gel, recrystallization |
| Oxadiazole-glucose conjugates | 82–90 | TBTU, DIPEA, DMF | Flash chromatography |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzodioxole (δ 5.9–6.2 ppm, aromatic protons) and oxolane (δ 3.5–4.0 ppm, methylene groups) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm⁻¹) and sulfanyl C–S bonds (650–700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, focusing on hydrogen bonding and hydrophobic contacts .
- Validation : Cross-check computational results with experimental kinetics (e.g., IC50 values) to refine models .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50, EC50) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Theoretical Alignment : Reconcile discrepancies by linking results to a unified framework (e.g., enzyme inhibition kinetics vs. cellular uptake efficiency) .
- Dose-Response Reassessment : Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
Q. What factorial design strategies optimize solubility and stability in aqueous buffers?
- Methodological Answer :
- Factors : Solvent polarity (e.g., DMSO co-solvent), pH (4–9), temperature (4–37°C), and surfactant concentration .
- Design : Use a 2^k factorial design (k=4 factors) with DOE software (e.g., JMP) to identify interactions. Prioritize factors with Pareto charts .
- Validation : Measure solubility via UV-Vis spectroscopy and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What methodologies assess the compound’s bioactivity against neurodegenerative targets?
- Methodological Answer :
- In Vitro AChE Inhibition : Adapt Ellman’s assay using acetylthiocholine iodide and DTNB, comparing IC50 to donepezil .
- Cellular Models : Treat SH-SY5Y neuroblastoma cells and measure tau phosphorylation via Western blot (antibodies: AT8, PHF-1) .
- In Vivo Validation : Use transgenic C. elegans (e.g., Aβ-expressing strains) to monitor paralysis rates and amyloid aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
